GPR35 Antagonism: Inactive for CAS 1190106-91-2 vs. Potentially Active Analogs — Implications for Target Selectivity Screening
In a primary GPR35 antagonism assay, 3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole (EOS94136) was classified as 'inactive' [1]. By contrast, multiple pyrazole–1,2,4-oxadiazole compounds within the same screening library have been reported to exhibit measurable GPR35 modulatory activity, indicating that the precise substitution pattern of the 3-aryl and 5-heteroaryl groups is a key determinant of GPCR engagement [2]. The inactivity of CAS 1190106-91-2 at GPR35 makes it a useful negative-control scaffold or a selectivity-enhancing chemotype when GPR35 off-target activity must be avoided, differentiating it from closely related 4-chlorophenyl and 3-methylphenyl analogs that may retain GPR35 binding.
| Evidence Dimension | GPR35 antagonism (primary assay) |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Class-level expectation based on structurally related pyrazole–oxadiazole library members (activity not excluded a priori) |
| Quantified Difference | Not applicable (binary active/inactive classification) |
| Conditions | ECBD primary screening assay (G-protein coupled receptor 35 antagonism); assay ID EOS300038 |
Why This Matters
For procurement decisions in GPCR-focused screening, a verified inactive at GPR35 enables the user to exclude this target from liability profiles, whereas uncharacterized analogs carry unknown off-target risk.
- [1] ECBD / SILDrug Database. Entry EOS94136 — GPR35 antagonism assay result: inactive. URL: https://sildrug.ibb.waw.pl/ecbd/EOS94136/ (accessed 2026-05-02). View Source
- [2] Heynen-Genel, S.; Dahl, R.; et al. Screening for GPR35 Agonists and Antagonists Using a Homogeneous Beta-Arrestin Recruitment Assay. Probe Reports from the NIH Molecular Libraries Program. 2010. PMID: 23762938. View Source
